N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide
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Overview
Description
N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyanocyclohexyl group, a tetrazole ring, and a sulfanylpropanamide moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide typically involves multiple steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of an appropriate nitrile with sodium azide under acidic conditions.
Introduction of the Cyanocyclohexyl Group: This step involves the reaction of cyclohexylamine with cyanogen bromide to form the cyanocyclohexyl intermediate.
Coupling Reaction: The final step involves coupling the cyanocyclohexyl intermediate with the tetrazole derivative and a sulfanylpropanamide precursor under suitable conditions, such as the presence of a base and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group in the compound can undergo oxidation to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Substituted tetrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities, making it valuable in organic synthesis.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in biological systems, potentially leading to new drug candidates.
Medicine
In medicine, the compound might be explored for its pharmacological properties. The presence of the tetrazole ring and the cyanocyclohexyl group could impart interesting biological activities, such as enzyme inhibition or receptor modulation.
Industry
Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals or pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The tetrazole ring could mimic carboxylic acids, potentially inhibiting enzymes that recognize such functional groups. The cyanocyclohexyl group might interact with hydrophobic pockets in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylacetamide: Similar structure but with an acetamide group instead of a propanamide.
N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylbutanamide: Similar structure but with a butanamide group instead of a propanamide.
Uniqueness
N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide is unique due to its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the cyanocyclohexyl group, tetrazole ring, and sulfanylpropanamide moiety together makes it a versatile compound for various applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide, identified by its CAS number 1324898-96-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₅H₂₄N₆OS, with a molecular weight of 336.5 g/mol. The compound features a tetrazole ring, which is known for its diverse biological activities, particularly in drug design.
Biological Activity Spectrum
The biological activity of this compound can be evaluated using the PASS (Prediction of Activity Spectra for Substances) software, which predicts over 780 pharmacological effects based on the chemical structure. The mean accuracy of these predictions is approximately 90% .
Predicted Activities
Based on structural analysis, the following activities are predicted for this compound:
- Antimicrobial : Potential activity against various bacterial strains.
- Antitumor : Inhibition of tumor growth through modulation of specific signaling pathways.
- Anti-inflammatory : Possible reduction in inflammatory markers.
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds suggests that modifications to the tetrazole ring and the alkyl side chains can significantly influence biological potency and selectivity. For instance, variations in the substituents on the tetrazole can enhance binding affinity to target receptors.
Compound | Activity | Key Structural Features |
---|---|---|
Compound A | Antitumor | Substituted tetrazole |
Compound B | Anti-inflammatory | Alkyl chain variation |
This compound | Antimicrobial/Antitumor | Cyanocyclohexyl group |
Case Studies
Several studies have explored similar compounds with tetrazole moieties, demonstrating their effectiveness in various biological assays:
- Antitumor Activity : A study involving a series of pyrazolopyrazine derivatives showed promising results against glioma xenografts in mice, highlighting the importance of tetrazole in enhancing antitumor efficacy .
- Inflammation Modulation : Research on related compounds indicated that modifications to the tetrazole structure could lead to significant reductions in inflammatory cytokines in preclinical models .
- In Vivo Studies : In vivo tests have demonstrated that compounds with similar structural features exhibit favorable pharmacokinetics and bioavailability, suggesting potential for therapeutic use .
Properties
IUPAC Name |
N-(1-cyanocyclohexyl)-2-[1-(2-methylpropyl)tetrazol-5-yl]sulfanylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N6OS/c1-11(2)9-21-14(18-19-20-21)23-12(3)13(22)17-15(10-16)7-5-4-6-8-15/h11-12H,4-9H2,1-3H3,(H,17,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGBLLGIQDOCSEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=NN=N1)SC(C)C(=O)NC2(CCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N6OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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